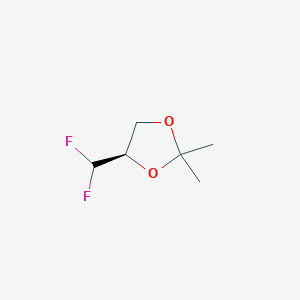

(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane

描述

(4R)-4-(Difluoromethyl)-2,2-dimethyl-1,3-dioxolane is a chiral 1,3-dioxolane derivative characterized by a difluoromethyl substituent at the 4-position and two methyl groups at the 2-position of the dioxolane ring. Its stereochemistry (R-configuration at C4) is critical for its reactivity and biological activity. The compound’s structure combines the rigidity of the dioxolane ring with the electron-withdrawing effects of the difluoromethyl group, making it valuable in pharmaceutical synthesis and materials science.

属性

IUPAC Name |

(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2)9-3-4(10-6)5(7)8/h4-5H,3H2,1-2H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCMCSESRXUFYGO-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)C(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the appropriate starting materials, such as 2,2-dimethyl-1,3-dioxolane and a difluoromethylating agent.

Difluoromethylation: The key step involves the introduction of the difluoromethyl group to the fourth carbon of the 1,3-dioxolane ring. This can be achieved using difluoromethylating reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques to isolate the desired (4R) enantiomer. This can be done using chiral chromatography or recrystallization methods.

Industrial Production Methods

In an industrial setting, the production of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent production.

化学反应分析

Types of Reactions

(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the difluoromethyl group is replaced by other nucleophiles such as halides, amines, or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, amines, thiols, and other nucleophiles in the presence of suitable catalysts or under specific reaction conditions.

Major Products Formed

Oxidation: Difluoromethyl ketones, carboxylic acids.

Reduction: Methyl derivatives.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

科学研究应用

It appears that the user is asking for information on the applications of a chemical compound, but the provided search results do not contain any information about the compound "(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane". However, some of the search results do mention similar compounds.

Specifically, the search results mention:

- 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ((1S,4R)-9-dichloromethylene-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide : This compound has fungicidal activity and is effective in reducing mycotoxin contamination in plants .

- 2,2-dimethyl-1,3-dioxolane derivatives : These derivatives have been investigated as human rhinovirus 3C protease inhibitors . One such derivative, 4-(2-((3-methoxyphenyl)amino)ethyl)-2,2-dimethyl-N5-(naphthalen-2-yl)-1,3-dioxolane-4,5-dicarboxamide (7a), was found to be a HRV 3C protease inhibitor via virtual screening . Further research showed that compound 7d has an IC50 value of 2.50±0.7µM against HRV 3C protease and could be a promising compound for novel anti-rhinoviral medicines .

- (4R)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane : This compound can be used to introduce a chiral center selectively in the carbon chain C10 during the total synthesis of protectin D1 . It can also be used as a starting material in the total synthesis of an anti-diabetic molecule cytopiloyne, and in the preparation of 4-15N-amino-2-butane-1,2-diol, which is used to synthesize 15N-labeled oligodeoxynucleotides .

作用机制

The mechanism of action of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

相似化合物的比较

The following sections compare (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane with structurally related 1,3-dioxolane derivatives, emphasizing substituent effects, stereochemistry, and applications.

Substituent Effects on Physical and Chemical Properties

Table 1: Key Physical Properties of Selected 1,3-Dioxolane Derivatives

Key Observations :

- Electron-Withdrawing Groups: The difluoromethyl group increases molecular weight and polarity compared to non-halogenated analogs. Chloromethyl derivatives (e.g., 4-chloromethyl) exhibit lower boiling points due to reduced hydrogen bonding .

- Hydrophilicity : Hydroxyethyl-substituted dioxolanes (e.g., (4R)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane) have higher boiling points and densities, reflecting stronger intermolecular forces .

Key Insights :

- Antimicrobial Activity : Chiral dioxolanes with aromatic esters (e.g., dimethyl (4R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate) exhibit broad-spectrum activity against pathogens like S. aureus and C. albicans (MIC = 4.8–5000 µg/mL) .

- Fuel Additives: Non-fluorinated dioxolanes (e.g., 2,2-dimethyl-1,3-dioxolane) show promise as biofuel components due to favorable cetane numbers (CN/NC = 2.3) and low sooting tendencies .

Stability and Reactivity

- Fluorine Effects : The difluoromethyl group enhances metabolic stability and lipophilicity compared to chloromethyl or hydroxyethyl analogs, making it advantageous in drug design .

- Thermal Stability : Bromomethyl derivatives (e.g., (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane) are prone to decomposition under heat, whereas difluoromethyl analogs may exhibit greater thermal resilience due to stronger C-F bonds .

生物活性

(4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane is a fluorinated organic compound that has garnered attention for its unique structure and potential biological activities. The presence of the dioxolane ring contributes to its stability and reactivity, while the difluoro substituents can enhance lipophilicity and alter biological interactions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and potential applications in medicinal chemistry.

- Molecular Formula : C6H10F2O2

- Molecular Weight : 152.14 g/mol

- CAS Number : 474329-39-0

The biological activity of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane is primarily attributed to its ability to interact with various biological targets. The difluoromethyl group enhances metabolic stability and bioavailability, which are crucial for pharmacological efficacy. Research indicates that compounds with similar structures often exhibit significant pharmacological properties due to their ability to interact with enzymes involved in metabolic pathways .

Antibacterial Activity

A study focused on the antibacterial properties of novel 1,3-dioxolane derivatives found that compounds related to (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane exhibited varying degrees of activity against Gram-positive bacteria. For instance:

- Compounds displayed minimal inhibitory concentrations (MIC) ranging from 625 to 1250 µg/mL against Staphylococcus aureus.

- Notably, some derivatives showed excellent activity against Pseudomonas aeruginosa, indicating potential for treating infections caused by resistant strains .

Antifungal Activity

In antifungal screening, certain derivatives of 1,3-dioxolanes demonstrated significant activity against Candida albicans. The results indicated that while some compounds were effective, others showed little to no antifungal properties. This variability suggests that structural modifications can lead to enhanced biological activity .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 3-hydroxybutanoate | Contains a hydroxyl group | Simple ester with potential metabolic pathways |

| Difluoromethyl 1,3-dioxolane | Similar dioxolane ring | Enhanced lipophilicity and stability |

| (S)-Ethyl 3-(hydroxymethyl)butanoate | Hydroxymethyl substitution | Variation in stereochemistry affecting activity |

This table illustrates the diversity within the chemical class of dioxolanes while highlighting the unique aspects of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane that may confer distinct biological activities or applications.

Case Studies and Applications

Research has shown that compounds like (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane can serve as scaffolds for developing new pharmaceuticals. Their ability to modulate biological pathways makes them candidates for further investigation in drug development processes. For example:

- Synthesis Techniques : Multi-step organic synthesis methods are employed to construct these compounds while maintaining chirality at specific centers.

- Binding Affinity Studies : Interaction studies focus on binding affinities to various biological targets using techniques such as surface plasmon resonance and molecular docking simulations .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via multi-step routes involving chiral precursors. For example, (R)-configured dioxolanes are often derived from (R)-2,2-dimethyl-1,3-dioxolane-4-methanol, which undergoes functionalization (e.g., fluorination, alkylation) under controlled conditions. Key steps include iodine-mediated substitutions (e.g., using I₂ in THF) and purification via silica gel flash chromatography, yielding >90% purity . Optimization involves temperature control (0–25°C), inert atmospheres (N₂/Ar), and stoichiometric adjustments to suppress side reactions like over-fluorination.

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for stereochemical confirmation, particularly to verify the (4R) configuration and difluoromethyl group placement. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity (>95%). Polarimetry or chiral HPLC can resolve enantiomeric excess in asymmetric syntheses .

Q. How can researchers mitigate common side reactions during the synthesis of difluoromethyl-substituted dioxolanes?

- Methodological Answer : Side reactions such as epimerization or defluorination are minimized by:

- Using anhydrous solvents (e.g., THF, CH₂Cl₂) and low temperatures (0–5°C) during fluorination.

- Avoiding prolonged exposure to acidic/basic conditions that destabilize the dioxolane ring.

- Employing protecting groups (e.g., 4-methoxybenzyl) for sensitive intermediates .

Advanced Research Questions

Q. How does the stereochemistry of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane influence its efficacy as a chiral ligand in asymmetric catalysis?

- Methodological Answer : The (4R) configuration confers rigid chirality, enabling coordination with transition metals (e.g., Pd, Ru) in enantioselective reactions. For instance, analogous (4R,5R)-dioxolane ligands enhance stereocontrol in cross-couplings or hydrogenations by creating steric bulk near the metal center. Computational modeling (DFT) and X-ray crystallography are used to rationalize enantioselectivity trends .

Q. What strategies are employed to resolve enantiomeric mixtures of related dioxolane derivatives, and how are these validated?

- Methodological Answer : Enantiomers are resolved via chiral stationary-phase HPLC or enzymatic kinetic resolution. For example, lipase-catalyzed acylations selectively modify one enantiomer. Validation involves comparing optical rotations with literature values and correlating NMR diastereomeric splitting patterns with enantiomeric ratios .

Q. What role does the difluoromethyl group play in the compound’s electronic and steric properties, affecting its reactivity in cross-coupling reactions?

- Methodological Answer : The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, activating adjacent carbons for nucleophilic substitutions or cross-electrophile couplings. Steric hindrance from the geminal dimethyl groups on the dioxolane ring further directs regioselectivity. Hammett studies and kinetic isotope effects (KIEs) quantify these electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for dioxolane syntheses using similar precursors?

- Methodological Answer : Yield variations often arise from differences in reagent quality (e.g., anhydrous vs. hydrated solvents) or purification techniques (e.g., flash chromatography vs. distillation). Reproducibility requires strict adherence to documented moisture-sensitive protocols and validation of intermediate purity via TLC or LC-MS .

Experimental Design Considerations

Q. What are the key considerations for designing scalable syntheses of (4R)-4-(difluoromethyl)-2,2-dimethyl-1,3-dioxolane?

- Methodological Answer : Scalability demands:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。